2-(4-fluorobenzyl)-1,2-benzothiazol-3(2H)-one 1,1-dioxide
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Overview
Description
2-[(4-fluorophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione typically involves the reaction of 4-fluorobenzyl chloride with 2-mercaptobenzoic acid under basic conditions to form the intermediate 2-[(4-fluorophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole. This intermediate is then oxidized using an oxidizing agent such as hydrogen peroxide or potassium permanganate to yield the final product, 2-[(4-fluorophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluorophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thioether or thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers and thiols.
Substitution: Various substituted benzothiazole derivatives depending on the reagents used.
Scientific Research Applications
2-[(4-fluorophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is explored for its use in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the catalytic process. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
- 2-[(4-bromophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
- 2-[(4-methylphenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
Uniqueness
2-[(4-fluorophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets compared to its analogs .
Properties
Molecular Formula |
C14H10FNO3S |
---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methyl]-1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C14H10FNO3S/c15-11-7-5-10(6-8-11)9-16-14(17)12-3-1-2-4-13(12)20(16,18)19/h1-8H,9H2 |
InChI Key |
AEXZCDSGHARLRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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